AFP-464 free base

Catalog No.
S548223
CAS No.
468719-52-0
M.F
C22H23F3N4O3
M. Wt
448.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AFP-464 free base

CAS Number

468719-52-0

Product Name

AFP-464 free base

IUPAC Name

(2S)-2,6-diamino-N-[4-(5-amino-6,8-difluoro-7-methyl-4-oxochromen-2-yl)-2-fluorophenyl]hexanamide

Molecular Formula

C22H23F3N4O3

Molecular Weight

448.4 g/mol

InChI

InChI=1S/C22H23F3N4O3/c1-10-18(24)20(28)17-15(30)9-16(32-21(17)19(10)25)11-5-6-14(12(23)8-11)29-22(31)13(27)4-2-3-7-26/h5-6,8-9,13H,2-4,7,26-28H2,1H3,(H,29,31)/t13-/m0/s1

InChI Key

WHWJKUICJXPKFQ-ZDUSSCGKSA-N

SMILES

CC1=C(C(=C2C(=O)C=C(OC2=C1F)C3=CC(=C(C=C3)NC(=O)C(CCCCN)N)F)N)F

Solubility

Soluble in DMSO, not in water

Synonyms

AFP464; AFP 464; AFP-464; AFP-464 mesylate

Canonical SMILES

CC1=C(C(=C2C(=O)C=C(OC2=C1F)C3=CC(=C(C=C3)NC(=O)C(CCCCN)N)F)N)F

Isomeric SMILES

CC1=C(C(=C2C(=O)C=C(OC2=C1F)C3=CC(=C(C=C3)NC(=O)[C@H](CCCCN)N)F)N)F

Description

The exact mass of the compound AFP-464 free base is 448.1722 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.1

Exact Mass

448.1722

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

O3HFV0VQ36

Other CAS

468719-52-0

Wikipedia

Afp-464 free base

Dates

Modify: 2023-07-15
1. Kuffel MJ, Schroeder JC, Pobst LJ, et al., Activation of the antitumor agent aminoflavone (NSC 686288) is mediated by induction of tumor cell cytochrome P450 1A1/1A2. Mol Pharmacol 2002:62:143-153.
2. Loaiza-Perez AI, Kenney S, Boswell J, et al., Sensitivity of renal cell carcinoma to aminoflavone: Role of CYP1A1. The Journal of Urology 2004:171:1688-1697.
3. Loaiza-Perez AI, Kenney S, Boswell J, et al., Aryl hydrocarbon receptor activation of an antitumor aminoflavone: Basis of selective toxicity for MCF-7 breast tumor cells. Mol Cancer Therapeutics 2004:3(6):715-725.
4. Meng L, Kohlhagen G, Liao Z, et al., DNA-protein cross-links and replication-dependent histone H2AX phosphorylation induced by aminoflavone (NSC 686288), a novel anticancer agent active against human breast cancer cells. Cancer Res 2005:65(12):5337-43.
5. Pobst LJ, Ames MM, et al., CYP1A1 activation of aminoflavone leads to DNA damage in human tumor cell lines. Cancer Chemother Pharmacol 2005.

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